molecular formula C24H29Cl2N5O2 B12220114 MW-150 dihydrochloride dihydrate

MW-150 dihydrochloride dihydrate

Cat. No.: B12220114
M. Wt: 490.4 g/mol
InChI Key: URBRIDWUCWBFOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MW-150 dihydrochloride dihydrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of organic reactions that ensure high purity and yield .

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

MW-150 dihydrochloride dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MW-150 dihydrochloride dihydrate has a wide range of scientific research applications, including:

Mechanism of Action

MW-150 dihydrochloride dihydrate exerts its effects by selectively inhibiting p38α MAPK. This inhibition prevents the phosphorylation of the endogenous substrate MAPK-activated protein kinase 2 (MK2) in activated glia. By blocking this pathway, the compound reduces the production of pro-inflammatory cytokines like interleukin-1β, thereby modulating inflammatory responses and potentially providing therapeutic benefits in neuroinflammatory conditions .

Comparison with Similar Compounds

MW-150 dihydrochloride dihydrate is unique in its high selectivity and potency as a p38α MAPK inhibitor. Similar compounds include:

    SB203580: Another p38 MAPK inhibitor, but with less selectivity for p38α.

    VX-702: A p38 MAPK inhibitor with broader activity against multiple isoforms of p38.

    BIRB 796: A potent p38 MAPK inhibitor with a different chemical structure and broader isoform selectivity.

Compared to these compounds, this compound offers a higher degree of selectivity for p38α MAPK, making it a valuable tool for studying the specific role of this kinase in various biological processes .

Properties

Molecular Formula

C24H29Cl2N5O2

Molecular Weight

490.4 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;dihydrate;dihydrochloride

InChI

InChI=1S/C24H23N5.2ClH.2H2O/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21;;;;/h2-11,16-17H,12-15H2,1H3;2*1H;2*1H2

InChI Key

URBRIDWUCWBFOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.O.O.Cl.Cl

Origin of Product

United States

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